molecular formula C9H11F B8350389 3-Ethyl-1-fluoro-5-methylbenzene

3-Ethyl-1-fluoro-5-methylbenzene

Cat. No. B8350389
M. Wt: 138.18 g/mol
InChI Key: SANMLBOHAXBMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06265415B1

Procedure details

Methyllithium (40 ml, 64 mmol) was added dropwise at 0° C. to a slurry of copper(I)iodide (6.42 g, 33.6 mmol) in diethyl ether (20 ml). After being stirred at 0° C. for 30 minutes, the clear colorless homogeneous cuprate solution was cooled to −78° C. where 3-bromomethyl-1-fluoro-5-methylbenzene (5.15 g, 25.4 mmol) in 10 ml diethyl ether was added. The temperature was allowed to rise slowly. The reaction was quenched at −50° C. with NH4Cl/NH3-buffer (50 ml). Extraction with diethyl ether (3×50 ml), brine (1×100 ml). The organic layer was dried over MgSO4, filtered and the solvents were removed to yield 3.3 g (94%) of the title compound.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
copper(I)iodide
Quantity
6.42 g
Type
catalyst
Reaction Step One
[Compound]
Name
cuprate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.15 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][Li].Br[CH2:4][C:5]1[CH:6]=[C:7]([F:12])[CH:8]=[C:9]([CH3:11])[CH:10]=1>C(OCC)C.[Cu]I>[CH2:4]([C:5]1[CH:6]=[C:7]([F:12])[CH:8]=[C:9]([CH3:11])[CH:10]=1)[CH3:1]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Name
copper(I)iodide
Quantity
6.42 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
cuprate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.15 g
Type
reactant
Smiles
BrCC=1C=C(C=C(C1)C)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After being stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction was quenched at −50° C. with NH4Cl/NH3-buffer (50 ml)
EXTRACTION
Type
EXTRACTION
Details
Extraction with diethyl ether (3×50 ml), brine (1×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C=1C=C(C=C(C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.